1-Bromodibenzofuran

Organic synthesis methodology Process chemistry Dibenzofuran functionalization

1-Bromodibenzofuran (CAS 103456-35-5; synonym 50548-45-3) is a mono-brominated heterocyclic aromatic compound belonging to the dibenzofuran family, with the molecular formula C₁₂H₇BrO and a molecular weight of 247.09 g/mol. It features a bromine atom substituted specifically at the 1-position of the fused tricyclic dibenzofuran scaffold, distinguishing it from the more commonly encountered 2-bromodibenzofuran isomer.

Molecular Formula C12H7BrO
Molecular Weight 247.09 g/mol
CAS No. 103456-35-5
Cat. No. B008490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromodibenzofuran
CAS103456-35-5
SynonymsBROMODIBENZOFURAN
Molecular FormulaC12H7BrO
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC=C3Br
InChIInChI=1S/C12H7BrO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H
InChIKeyWUYYVOWEBMOELQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromodibenzofuran (CAS 103456-35-5): A Position-Specific Halogenated Dibenzofuran Building Block for OLED and Pharmaceutical Synthesis


1-Bromodibenzofuran (CAS 103456-35-5; synonym 50548-45-3) is a mono-brominated heterocyclic aromatic compound belonging to the dibenzofuran family, with the molecular formula C₁₂H₇BrO and a molecular weight of 247.09 g/mol [1]. It features a bromine atom substituted specifically at the 1-position of the fused tricyclic dibenzofuran scaffold, distinguishing it from the more commonly encountered 2-bromodibenzofuran isomer [2]. The compound is a solid at ambient temperature with a melting point of 67 °C, a predicted boiling point of 343.8 ± 15.0 °C, and a computed density of 1.577 g/cm³ [3]. As a critical synthetic intermediate, 1-bromodibenzofuran is primarily used as a starting material for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to construct functionalized dibenzofuran-containing materials for organic light-emitting diodes (OLEDs), pharmaceutical scaffolds, and agrochemical agents [4].

Why 1-Bromodibenzofuran (CAS 103456-35-5) Cannot Be Interchanged with 2-, 3-, or 4-Bromodibenzofuran in High-Performance Applications


The position of the bromine atom on the dibenzofuran core is not a trivial structural variation—it fundamentally alters the electronic structure, reactivity, and ultimate device or biological performance of downstream products. First-principles DFT calculations demonstrate that each mono-brominated dibenzofuran isomer (1-, 2-, 3-, and 4-BDBF) exhibits distinct hole and electron reorganization energies, frontier molecular orbital energies, and bandgaps, directly influencing charge-transport behavior in organic electronic devices . In OLED applications, the 1-position-substituted hole-transport material T1DBFBP achieves an operational lifetime (LT₅₀) of 30,000 hours at 1000 cd/m²—a performance level that positional isomers cannot replicate without the specific electronic and steric profile conferred by the 1-substitution pattern [1]. Furthermore, electrophilic bromination of dibenzofuran proceeds with strong positional selectivity, preferentially yielding the 2-isomer; the 1-bromo isomer is not accessible via direct bromination and requires dedicated multi-step synthetic routes [2]. These differences in synthetic origin, electronic properties, and application-specific performance mean that substituting 1-bromodibenzofuran with a different positional isomer introduces uncontrolled variables that can compromise reaction selectivity, material quality, and device lifetime.

Quantitative Differentiation Evidence for 1-Bromodibenzofuran (CAS 103456-35-5) Versus Positional Isomers and Synthetic Alternatives


Synthetic Route Efficiency: 3-Step Noble-Metal-Free Method (Total Yield ~47%) Versus Prior 72%-Yield High-Risk Route and 47%-Yield Cryogenic Route

The patented CN115677637B method produces 1-bromodibenzofuran in three steps from o-dihalides, achieving a cumulative total yield of ~47% (Example 1: step 1 at 78%, step 2 at 72%, step 3 at 83%) without using any noble metal catalyst and without cryogenic conditions [1]. In direct comparison, prior Method 1 (WO2015169412) achieves a higher total yield of 72% but requires bis-triphenylphosphine palladium dichloride as catalyst and boron tribromide, a reagent with strong vapor toxicity and equipment-corrosive hydrogen bromide byproducts [1]. Prior Method 2 (CN201910287861.5) yields 47% total over four steps, but necessitates a lithiation reaction at −78 °C under nitrogen protection, making industrial scale-up impractical [1]. The new method uses commercially available o-dihalides, avoids all noble metals, operates at 90–110 °C throughout, and employs only L-proline/CuI as the catalytic system with phosphorus tribromide as brominating agent, thereby reducing both reagent cost and process hazard profile [1].

Organic synthesis methodology Process chemistry Dibenzofuran functionalization

Charge Transport Properties: Hole Reorganization Energy of 1-BDBF Versus 2-, 3-, and 4-BDBF Isomers by First-Principles DFT

A first-principles DFT study (B3LYP/6-311++G(d,p)) systematically compared hole and electron reorganization energies across all four mono-brominated dibenzofuran isomers . While 4-BDBF exhibited the lowest hole reorganization energy among all DBF configurations at 0.229 eV, and 3-BDBF showed the lowest electron reorganization energy at 0.226 eV, 1-BDBF (1-bromodibenzofuran) displayed a distinct energy profile that places it within the narrow reorganization energy range characteristic of brominated DBFs . All brominated structures were determined to have narrower bandgaps than the parent (unsubstituted) dibenzofuran, confirming that bromination itself is beneficial for charge-transport applications regardless of position . Critically, the reorganization energy differences between the four isomers—though numerically small in absolute eV terms—translate into measurable differences in charge-carrier mobility when the isomers are incorporated into polymeric or small-molecule semiconducting materials .

Organic electronics Charge transport Density functional theory Hole reorganization energy

OLED Device Performance: T1DBFBP (1-Position-Derived) Achieves LT₅₀ of 30,000 h at 1000 cd/m² Versus T2–T4DBFBP Congeners

A systematic study of four dibenzofuran-end-capped hole-transporters (TnDBFBP, n = 1–4) revealed that the substitution position of the dibenzofuran moiety dramatically impacts OLED operational stability [1]. The 1-position derivative T1DBFBP enabled green thermally activated delayed fluorescence (TADF) OLEDs with an external quantum efficiency (EQE) exceeding 20% and an operational lifetime (LT₅₀, time to 50% initial luminance) of 30,000 hours at a practical brightness of 1000 cd/m² [1]. The entire TnDBFBP series exhibited a high glass transition temperature (Tg) of ~149 °C and a triplet energy (Eₜ) of ~2.9 eV; however, the 1-position isomer uniquely delivered the superior device lifetime, placing it among the best-reported hole-transport layers for TADF OLEDs [1]. The 1-substitution pattern thus provides an optimal balance of thermal stability, energy-level alignment, and charge-transport kinetics that the 2-, 3-, and 4-position congeners do not match [1].

OLED TADF Hole-transport layer Device lifetime External quantum efficiency

Regioselectivity of Electrophilic Bromination: 1-Bromodibenzofuran Is Not Accessible via Direct Bromination of Dibenzofuran

Under standard electrophilic bromination conditions, dibenzofuran undergoes substitution with strong positional selectivity. The chlorination (and, by analogy, bromination) trend follows the order: dibenzofuran → 2-monobromodibenzofuran → 2,8-dibromodibenzofuran → 2,8,9-tribromodibenzofuran → 1,2,8,9-tetrabromodibenzofuran [1]. The 1-position is only brominated after the 2-, 8-, and 9-positions have been occupied, meaning that 1-bromodibenzofuran cannot be isolated as a pure mono-brominated product from direct electrophilic bromination of the parent dibenzofuran [1]. Instead, the 1-bromo isomer must be synthesized via dedicated multi-step routes such as the Ullmann/DDQ/PBr₃ sequence disclosed in CN115677637B [2], or via lithiation/bromination sequences that require cryogenic temperature control [2]. This synthetic inaccessibility directly explains why 2-bromodibenzofuran is more common and less expensive, while 1-bromodibenzofuran commands a premium and must be sourced from suppliers with specialized synthetic capabilities [2].

Electrophilic aromatic substitution Regioselectivity Bromination Dibenzofuran

Procurement-Grade Purity Specifications: Commercially Available at >98% (GC) with Demonstrated 99.07% Batch Purity

1-Bromodibenzofuran is commercially available from multiple reputable suppliers with standardized purity specifications. TCI Chemicals lists the product with a purity specification of >98.0% (GC), a melting point range of 65.0–69.0 °C, and an appearance of white-to-gray-to-brown powder or crystal . An independent Certificate of Analysis from Adamas (Titan Scientific, batch P1477996) reports an actual measured purity of 99.07% against a specification of 98%, with NMR confirmation of structural identity . Select specialty suppliers offer purity levels exceeding 99% for applications requiring higher stringency . In contrast, 2-bromodibenzofuran (CAS 86-76-0) is more widely cataloged as a commodity laboratory chemical, and its availability from coal tar/coal gas generation pathways introduces potential polyhalogenated impurity profiles not present in the synthetically derived 1-isomer [1].

Analytical purity Quality control GC assay Procurement specification

Evidence-Backed Application Scenarios Where 1-Bromodibenzofuran (CAS 103456-35-5) Delivers Verified Differentiation


Synthesis of High-Performance Hole-Transport Materials for Long-Lifetime TADF OLED Displays

When designing hole-transport layer (HTL) materials for commercial green TADF OLED displays requiring operational lifetimes exceeding 20,000 hours at 1000 cd/m², 1-bromodibenzofuran is the preferred precursor. The 1-position-derived T1DBFBP achieves an LT₅₀ of 30,000 hours with EQE > 20%, a performance benchmark that 2-, 3-, and 4-position congeners do not match [1]. The thermal robustness (Tg ~149 °C) and high triplet energy (~2.9 eV) of the 1-substituted architecture ensure compatibility with vacuum-deposition OLED fabrication processes. Procurement teams should specify 1-bromodibenzofuran with purity ≥98% (GC) to ensure consistent cross-coupling efficiency in the synthesis of T1DBFBP and related 1-dibenzofuranyl-amine derivatives .

Cost-Conscious Scalable Synthesis of 1-Bromodibenzofuran Using the Noble-Metal-Free CN115677637B Route

For contract manufacturing organizations (CMOs) or in-house process chemistry groups seeking to produce 1-bromodibenzofuran at multi-kilogram scale without the cost and waste-disposal burden of palladium catalysts, the three-step Ullmann/DDQ/PBr₃ protocol disclosed in CN115677637B provides a validated alternative to the prior Pd-catalyzed route (WO2015169412) [2]. The CN115677637B method operates entirely at 90–110 °C with commercially available o-dihalides, CuI/L-proline, DDQ, and phosphorus tribromide, eliminating the need for cryogenic lithiation equipment. While the total yield (~47%) is lower than the Pd-catalyzed route (72%), the elimination of noble metal costs and BBr₃ hazard mitigation can make this route economically preferable depending on palladium market pricing and local environmental regulations [2].

Synthesis of 1-Position-Functionalized Dibenzofuran-Based Pharmaceutical Intermediates Requiring Specific Regiochemistry

In medicinal chemistry programs where the dibenzofuran scaffold must be functionalized exclusively at the 1-position—for example, to access kinase inhibitor scaffolds or antiviral agents that require precise spatial orientation of substituents—1-bromodibenzofuran is the mandatory starting material [3]. The 1-position bromine serves as a reactive handle for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling introduction of aryl, heteroaryl, or amine groups at a position that cannot be accessed via direct electrophilic substitution of dibenzofuran [4]. Researchers should verify the bromine position by NMR (distinct coupling patterns for the 1-substituted isomer) and confirm purity by GC (>98%) before committing the intermediate to multi-step synthetic sequences where positional isomer contamination would generate inseparable byproducts .

Computationally Guided Donor–Acceptor Polymer Design Requiring Specific Charge-Transport Parameters

For computational chemists and materials scientists using DFT-guided design of donor–acceptor copolymers for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), the first-principles reorganization energy data for mono-brominated dibenzofuran isomers provide a quantitative basis for monomer selection . The narrow bandgap and distinct hole/electron reorganization energy profile of 1-BDBF, as computed at the B3LYP/6-311++G(d,p) level, can be matched to specific polymer backbone designs where the 1-position connectivity yields the desired frontier orbital alignment. Incorporating 1-bromodibenzofuran as the monomer building block enables precise control over the polymer's electronic structure that would be altered if 2-, 3-, or 4-BDBF were substituted .

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